molecular formula C17H16N2O3S B2760365 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide CAS No. 921801-10-7

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide

Cat. No.: B2760365
CAS No.: 921801-10-7
M. Wt: 328.39
InChI Key: QARFQSNTLYNZQJ-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide is a complex organic compound with a unique structure that combines a cyclopentathiazole ring with a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopentathiazole ring, followed by the introduction of the benzofuran moiety. Key steps include cyclization, functional group transformations, and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide stands out due to its unique combination of structural features, which may confer distinct chemical and biological properties. Its benzofuran moiety, in particular, may contribute to enhanced stability and specific interactions with biological targets.

Properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-2-21-12-7-3-5-10-9-13(22-15(10)12)16(20)19-17-18-11-6-4-8-14(11)23-17/h3,5,7,9H,2,4,6,8H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARFQSNTLYNZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC4=C(S3)CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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